Structural / Pharmacophoric Differentiation vs. N-(Benzothiazol-5-yl)hexahydro-1H-isoindol-1-one PPO Inhibitors
The target compound carries a 1,3-benzodioxol-5-ylmethyl N-substituent, whereas the most potent published hexahydro-1H-isoindol-1-one PPO inhibitors possess a benzothiazol-2-yl-sulfanylacetate N-substituent (e.g., compound 2a, Kᵢ = 0.0091 µM) [1]. The benzodioxole group replaces the heterocyclic sulfur-containing benzothiazole with a non-basic, lipophilic methylenedioxyphenyl moiety (computed XLogP3-AA of the target = 2.1 vs. an estimated higher polarity for the benzothiazole-acetate congeners). This alteration redirects the compound from the PPO target space toward a distinct biological profile that includes acetylcholinesterase (AChE) inhibitory potential, as demonstrated for structurally related benzodioxole derivatives in patent literature [2].
| Evidence Dimension | N-substituent chemical class and inferred target selectivity |
|---|---|
| Target Compound Data | N-(1,3-benzodioxol-5-ylmethyl) substituent; acetylcholinesterase inhibition implied by patent class [2] |
| Comparator Or Baseline | N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-ones; PPO Kᵢ as low as 0.0091 µM (compound 2a) [1] |
| Quantified Difference | Target class divergence: AChE-associated vs. PPO-associated; no overlapping quantitative PPO data available for target compound |
| Conditions | In vitro enzyme inhibition; compound class-level inference from published series |
Why This Matters
Researchers seeking selective tool compounds for AChE-related targets should preferentially procure this benzodioxole-substituted variant over benzothiazole-substituted isoindolones that are optimized for PPO inhibition.
- [1] Wu QY, et al. Synthesis, in vitro protoporphyrinogen oxidase inhibition, and herbicidal activity of N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones and N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-ones. Chem Biol Drug Des. 2014 Oct;84(4):431-42. PMID: 24803371. View Source
- [2] Bai H, et al. Benzodioxole derivative and preparation method and use thereof. US Patent 9,346,818 B2. Published 2016-05-24. Filed 2013-07-03. Claims acetylcholinesterase inhibitory activity. View Source
